molecular formula C7H9BrO4S B2367727 2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid CAS No. 2416230-94-7

2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid

Cat. No. B2367727
CAS RN: 2416230-94-7
M. Wt: 269.11
InChI Key: NAKIVZJTQVNZGD-UHFFFAOYSA-N
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Description

2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid, also known as Br-Bicyclo[1.1.1]pentane-1-Sulfonic acid, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Bridgehead-Bridgehead Interactions in Bicyclo[1.1.1]pentane

A study explored the properties of various 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, including bromo acid, highlighting their diverse reactivities with xenon difluoride. This research is crucial for understanding electronic effects in the bicyclo[1.1.1]pentane ring system, which is relevant for the chemical under discussion (Adcock et al., 1999).

Bicyclo[1.1.1]pentane in Click Chemistry

Bicyclo[1.1.1]pentane-derived azides and terminal alkynes were synthesized, showing their potential as substrates for click reactions. This study underscores the use of bicyclo[1.1.1]pentane structures in medicinal, combinatorial, and bioconjugate chemistry, relevant to the compound of interest (Kokhan et al., 2017).

Radical-mediated Sulfonyl Modification of Bicyclo[1.1.1]pentane

The study describes a novel method for adding sulfonyl alkynyl/allyl/cyano groups to bicyclo[1.1.1]pentane derivatives. This radical-mediated approach could be significant for the modification and functionalization of the compound (Wu et al., 2021).

Substituent Effects on Acidity in Bicyclic Systems

This research provides insights into how different substituents, including the sulfonyl group, affect the acidity of bicyclo[1.1.1]pentane-1-carboxylic acids. These findings are valuable for understanding the chemical behavior of the compound (Wiberg, 2002).

Sulfonyl Group Reactions in Bicyclic Sulfones

Research on electrophilic addition reactions in unsaturated bicyclic sulfones, including those with sulfonyl groups, demonstrates the unique behavior of these compounds. This is relevant for understanding how the sulfonyl group in 2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid might react under different conditions (Cadogan et al., 1996).

Selenoether and Thioether Functionalization of Bicyclo[1.1.1]pentanes

This study highlights the method for introducing selenoether and thioether functionalities to bicyclo[1.1.1]pentanes, which could have implications for the functionalization of the compound of interest (Wu et al., 2020).

properties

IUPAC Name

2-[(3-bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO4S/c8-6-2-7(3-6,4-6)13(11,12)1-5(9)10/h1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKIVZJTQVNZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]acetic acid

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